molecular formula C11H11Cl2N3 B2866766 1-(2,3-Dichlorobenzyl)-4-methyl-1H-pyrazol-3-amine CAS No. 1693856-84-6

1-(2,3-Dichlorobenzyl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B2866766
CAS No.: 1693856-84-6
M. Wt: 256.13
InChI Key: MPUZOZSKWXHTAI-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorobenzyl)-4-methyl-1H-pyrazol-3-amine is a pyrazole derivative featuring a 2,3-dichlorobenzyl substituent at the 1-position and a methyl group at the 4-position of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse pharmacological and agrochemical activities, with halogenation patterns and substitution positions playing critical roles in modulating reactivity and biological interactions .

Properties

IUPAC Name

1-[(2,3-dichlorophenyl)methyl]-4-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3/c1-7-5-16(15-11(7)14)6-8-3-2-4-9(12)10(8)13/h2-5H,6H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUZOZSKWXHTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1N)CC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,3-Dichlorobenzyl)-4-methyl-1H-pyrazol-3-amine typically involves the reaction of 2,3-dichlorobenzyl chloride with 4-methyl-1H-pyrazol-3-amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Chemical Reactions Analysis

1-(2,3-Dichlorobenzyl)-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Scientific Research Applications

1-(2,3-Dichlorobenzyl)-4-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorobenzyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may modulate signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural analogs of 1-(2,3-Dichlorobenzyl)-4-methyl-1H-pyrazol-3-amine, highlighting variations in substituents and molecular properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions (Benzyl/Pyrazole) Key Features
This compound Not provided C₁₁H₁₀Cl₂N₃ 271.12 (calculated) 2,3-Cl₂ (benzyl); 4-CH₃ (pyrazole) Dichlorinated benzyl, methylpyrazole
1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine 1240579-69-4 C₁₀H₉ClFN₃ 225.65 3-Cl,4-F (benzyl); no pyrazole substituents Mixed chloro-fluoro substitution
4-Chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine 1001519-30-7 C₁₀H₈Cl₃N₃ 284.55 3,4-Cl₂ (benzyl); 4-Cl (pyrazole) Trichlorinated, pyrazole Cl substitution
4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine 1001757-55-6 C₁₀H₉ClFN₃ 225.65 3-F (benzyl); 4-Cl (pyrazole) Fluorinated benzyl, pyrazole Cl
1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-3-amine 1249384-77-7 C₁₀H₁₀ClN₃ 207.66 2-Cl (benzyl); 4-CH₃ (pyrazole) Ortho-Cl, methylpyrazole

Substituent Effects on Physicochemical Properties

  • Fluorine substitution (e.g., 3-fluorobenzyl in CAS 1001757-55-6) may improve lipophilicity and bioavailability compared to chlorine, as seen in the molecular weight parity (225.65 g/mol) with chloro-fluoro analogs .
  • Pyrazole Ring Modifications :
    • Methyl groups at the 4-position (as in the target compound and CAS 1249384-77-7) likely increase steric hindrance, affecting binding interactions in biological systems.
    • Chlorine at the 4-position of the pyrazole ring (e.g., CAS 1001519-30-7) could alter electronic properties, influencing acidity (pKa) and solubility .

Spectral and Analytical Data

  • Melting Points : For example, N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () has a melting point of 104–107°C, highlighting the role of substituents in crystallinity.
  • NMR/HRMS : Pyrazole derivatives in and show distinct ^1H NMR shifts for aromatic protons and methyl groups, critical for structural validation.

Biological Activity

1-(2,3-Dichlorobenzyl)-4-methyl-1H-pyrazol-3-amine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a dichlorobenzyl group attached to a pyrazole ring, which is known for its diverse biological properties.

  • IUPAC Name : 1-[(2,3-dichlorophenyl)methyl]-4-methylpyrazol-3-amine
  • Molecular Formula : C11H11Cl2N3
  • Molecular Weight : 256.13 g/mol
  • CAS Number : 1693856-84-6

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dichlorobenzyl chloride with 4-methyl-1H-pyrazol-3-amine under basic conditions. Common solvents include dichloromethane or toluene, with bases like potassium carbonate or sodium hydroxide facilitating the nucleophilic substitution reaction.

Research indicates that the biological activity of this compound may be attributed to its interaction with specific molecular targets in cells. The compound is believed to inhibit enzymes or receptors involved in various disease pathways, potentially affecting cell growth and apoptosis. Ongoing studies are focused on elucidating the precise molecular interactions and signaling pathways influenced by this compound.

Antimicrobial Activity

Studies have suggested that pyrazole derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes and interference with metabolic processes, leading to cell death.

Anticancer Properties

This compound has been investigated for its potential as an anticancer agent. Research indicates that pyrazole derivatives can inhibit key proteins involved in cancer cell proliferation and survival. For example, some studies have focused on their inhibitory effects on BRAF(V600E) mutations, which are prevalent in certain cancers.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, as indicated by studies examining its ability to reduce pro-inflammatory cytokines and mediators in various models. This activity suggests potential therapeutic applications in inflammatory diseases.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with other similar pyrazole derivatives:

Compound NameStructure ComparisonNotable Activity
1-(2,4-Dichlorobenzyl)-4-methyl-1H-pyrazol-3-amineDifferent substitution on benzyl groupVarying levels of antimicrobial activity
1-(2,3-Dichlorobenzyl)-4-methyl-1H-pyrazol-5-amineAmine group at different positionPotential differences in anticancer efficacy
1-(2,3-Dichlorobenzyl)-4-ethyl-1H-pyrazol-3-amineEthyl group instead of methylAltered reactivity and biological interactions

Case Studies

Several research studies have highlighted the biological activities of pyrazole derivatives:

  • Antitumor Activity : A study demonstrated that specific pyrazole derivatives inhibited tumor growth in vitro by targeting BRAF(V600E) and Aurora-A kinase pathways.
  • Antimicrobial Efficacy : Research on related compounds showed significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, indicating potential for development into antimicrobial agents.
  • Inflammation Modulation : In vivo studies indicated that certain pyrazole derivatives reduced inflammation markers in animal models of arthritis, supporting their use in treating inflammatory conditions.

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